molecular formula C12H12N4O2 B5847615 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

Cat. No. B5847615
M. Wt: 244.25 g/mol
InChI Key: JEFRARQXGBWIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in numerous areas.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of enzymes or other proteins in cells, leading to the disruption of cellular processes.
Biochemical and physiological effects:
Research has shown that 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one exhibits various biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which could make it useful in the treatment of diseases caused by oxidative stress. Additionally, this compound has been found to exhibit antitumor activity, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one in lab experiments is that it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for research. However, a limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific cellular processes.

Future Directions

There are numerous future directions for research on 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one. For example, further research could be done to better understand the mechanism of action of this compound, which could lead to the development of more targeted treatments for various diseases. Additionally, research could be done to explore the potential applications of this compound in fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one involves the reaction of 2-methylbenzimidazole with ethyl chloroacetate, followed by the addition of hydrazine hydrate and formaldehyde. The resulting compound is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

The potential applications of 5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one in scientific research are vast. This compound has been found to exhibit antimicrobial, antitumor, and antiviral activity, making it a promising candidate for research in the fields of medicine and pharmacology. Additionally, this compound has been found to have potential applications in the field of agriculture, where it could be used as a pesticide or herbicide.

properties

IUPAC Name

5-(2-hydroxyethyl)-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-11(18)13-12-15(6-7-17)9-4-2-3-5-10(9)16(12)14-8/h2-5,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFRARQXGBWIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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